Unique Substitution Vector for Unexplored Kinase Selectivity Space vs. N-Acyl Pyrrolo[3,4-c]pyrazoles
The target compound introduces a methoxymethyl-linked thiazole at position 3 of the tetrahydropyrrolo[3,4-c]pyrazole core. This substitution pattern is structurally distinct from the 3-amino, 3-benzamido, and 3-squaric acid amide modifications that dominate the published SAR landscape. In a kinome-wide chemoproteomics study of a 39-member pyrrolo[3,4-c]pyrazole library against 217 human kinases, position-3 substitution identity was the dominant driver of selectivity across the kinome, with a squaric acid amide-containing analog achieving an IC50 of 2.8 nM against purified human GSK3 while showing minimal off-target engagement [1]. Separately, the Aurora kinase inhibitor scaffold yielded Aur-A IC50 values as low as 27 nM with selectivity profiles shaped exclusively by the 3-substituent [2]. Furthermore, a compound with a 4-tert-butyl benzamide at position 3 (CHEMBL484007) showed an IC50 of 5 nM against its target kinase, demonstrating that nanomolar potency is achievable with optimized position-3 substituents [3]. The target compound's thiazole-bearing methoxymethyl linker at this critical vector represents an unexplored selectivity-determining modification, and its kinome interaction fingerprint cannot be predicted from existing chemotypes including danusertib, PHA-793887, or the GSK3-selective series [4].
| Evidence Dimension | Kinase target selectivity driven by position-3 substitution identity (kinome-wide profiling) |
|---|---|
| Target Compound Data | Methoxymethyl-thiazole substitution at position 3 (unprecedented substitution type; quantitative selectivity data not yet published) |
| Comparator Or Baseline | Squaric acid amide analog: IC50 = 2.8 nM against purified HsGSK3; 3-Benzamido analog (CHEMBL484007): IC50 = 5 nM against target kinase; 3-Amino Aurora inhibitor: Aur-A IC50 = 27 nM |
| Quantified Difference | Substitution type entirely absent from published SAR of 39-member library screened against 217 kinases; selectivity fingerprint not inferable from existing chemotypes |
| Conditions | Kinase inhibition enzymatic assays; kinome-wide chemoproteomics profiling with kinobeads against 217 human protein and lipid kinases (Golkowski et al., 2018); Aurora-A enzymatic assay (Fancelli et al., 2005); BindingDB biochemical assay at pH 7.5, 2°C |
Why This Matters
The unexplored substitution vector at the selectivity-determining position 3 may enable access to kinase selectivity profiles that are unattainable with the N-acyl, N-benzamido, or squaric acid amide substituents dominating current intellectual property and published SAR, offering a genuinely novel chemical starting point for kinase drug discovery programs.
- [1] Golkowski M, Perera GK, Vidadala VN, et al. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Mol Omics. 2018;14:26-36. DOI: 10.1039/C7MO00006E. View Source
- [2] Fancelli D, Berta D, Bindi S, et al. Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition. J Med Chem. 2005;48(8):3080-3084. DOI: 10.1021/jm049026s. View Source
- [3] BindingDB Entry BDBM12103 (CHEMBL484007). 4-tert-butyl-N-[5-(thien-2-ylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]benzamide. IC50: 5 nM. View Source
- [4] WO-2005005427-A1. Pyrrolo[3,4-c]pyrazole Derivatives Active as Kinase Inhibitors. Pfizer Italia S.r.l. Published 2005-01-20. View Source
